N-(2-(2-methylthiazol-4-yl)phenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Description

Properties

IUPAC Name |

N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-(4-oxoquinazolin-3-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O2S/c1-14-23-19(12-28-14)15-6-2-5-9-18(15)24-20(26)10-11-25-13-22-17-8-4-3-7-16(17)21(25)27/h2-9,12-13H,10-11H2,1H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZRXVLRCEWAFAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC=CC=C2NC(=O)CCN3C=NC4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(2-methylthiazol-4-yl)phenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a compound that integrates thiazole and quinazoline moieties, both of which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant studies and data.

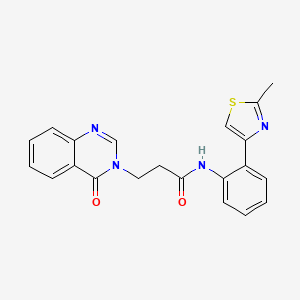

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

This structure incorporates key functional groups that contribute to its biological activity.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of compounds containing thiazole and quinazoline structures. For instance, research has shown that derivatives of quinazoline exhibit significant activity against various bacterial strains, including Staphylococcus aureus and fungal pathogens like Candida albicans .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Target Organism | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|---|

| Compound A | Staphylococcus aureus | 15 | 32 |

| Compound B | Candida albicans | 18 | 16 |

| This compound | Candida glabrata | 20 | 8 |

Anticancer Activity

The anticancer properties of quinazoline derivatives have been extensively documented. For example, certain compounds have been identified as potent inhibitors of vascular endothelial growth factor receptor (VEGFR), which plays a crucial role in tumor angiogenesis . In vitro studies have demonstrated that similar compounds can induce apoptosis in cancer cell lines, suggesting that this compound may exhibit comparable effects.

Case Study: Anticancer Efficacy

A study evaluating the cytotoxic effects of quinazoline derivatives on breast cancer cells revealed that compounds with structural similarities to this compound showed IC50 values in the low micromolar range, indicating potent activity .

Anti-inflammatory Properties

Thiazole derivatives have also been noted for their anti-inflammatory effects. Research indicates that compounds with thiazole rings can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways . This suggests that this compound could potentially serve as an anti-inflammatory agent.

Table 2: Summary of Biological Activities

Scientific Research Applications

Pharmacological Applications

The compound is primarily recognized for its antimicrobial , anticancer , and anti-inflammatory properties. Below are detailed insights into these applications:

Antimicrobial Activity

N-(2-(2-methylthiazol-4-yl)phenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has demonstrated significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) studies indicate that the thiazole and quinazoline moieties contribute to the compound's effectiveness in inhibiting bacterial growth.

Case Study:

A study conducted by Yang and Bao synthesized derivatives of quinazoline combined with thiazole rings, revealing that certain compounds exhibited MIC values comparable to standard antibiotics, suggesting their potential as alternative antimicrobial agents .

Anticancer Properties

Research indicates that this compound exhibits cytotoxicity against several cancer cell lines, including lung and colon cancer cells. The mechanism appears to involve the inhibition of specific kinases involved in cancer cell proliferation.

Data Table: Anticancer Activity

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties, showing promise in reducing inflammation markers in vitro. This suggests potential applications in treating inflammatory diseases.

Case Study:

In a study assessing various quinazoline derivatives, compounds similar to this compound were found to inhibit inflammatory pathways, indicating their potential utility in inflammatory disease management .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound. Modifications to the thiazole and quinazoline components can enhance bioactivity and selectivity.

Key Findings:

- Substituents on the phenyl ring significantly affect potency.

- The presence of electron-withdrawing groups increases antibacterial activity.

- Alterations in the alkyl chain length impact cytotoxicity against cancer cells.

Comparison with Similar Compounds

Structural Features

Key structural variations among quinazolinone derivatives include:

- Substituents on the phenyl ring: Chloro, methoxy, hydroxy, amino, or heterocyclic groups (e.g., thiazole).

- Amide chain length : Acetamide (C2) vs. propanamide (C3).

- Quinazolinone modifications: Methylation at C-2 or substitution at C-6.

Table 1: Structural and Physicochemical Comparison

Pharmacological Implications

- Thiazole-containing derivatives : The 2-methylthiazole group in the target compound may enhance kinase inhibition or DNA intercalation, as seen in structurally related anticancer agents .

- Chloro and methoxy substituents : Improve lipophilicity and membrane permeability but may reduce solubility (e.g., 3d, 12) .

Tautomerism and Stability

The 4-oxoquinazolin-3(4H)-yl core exhibits tautomerism between amide and imidic acid forms, which can influence binding dynamics. Bulkier substituents (e.g., isopropylbenzyl in 52) may stabilize one tautomer, altering activity .

Q & A

Q. What are the standard synthetic routes for N-(2-(2-methylthiazol-4-yl)phenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide, and how can reaction conditions be optimized for yield and purity?

Answer: The synthesis involves coupling a thiazole-containing aniline derivative (e.g., 2-(2-methylthiazol-4-yl)aniline) with a 4-oxoquinazolin-3(4H)-yl propanamide precursor. Key steps include:

- Amide bond formation : Use of carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF under nitrogen .

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility, while reflux conditions (80–100°C) improve reaction rates .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures yields >90% purity .

Table 1 : Representative reaction conditions and yields for analogous compounds:

| Substituent | Reaction Time (h) | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| 4-Methoxyphenyl | 18 | 72 | 95 | |

| 4-Chlorophenyl | 22 | 68 | 92 |

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Answer:

Q. What in vitro assays are recommended for preliminary evaluation of anticancer activity?

Answer:

- MTT/PrestoBlue Assays : Screen cytotoxicity against cancer cell lines (e.g., MCF-7, A549) with IC₅₀ calculations .

- Apoptosis Assays : Annexin V/PI staining and caspase-3/7 activation (via fluorometric kits) .

- Mechanistic Studies : Western blotting for apoptosis markers (e.g., Bcl-2, Bax) and kinase inhibition (e.g., EGFR, PI3K) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

Answer:

- Thiazole modifications : Substituents at the 2-methyl position (e.g., Cl, OMe) alter steric bulk and electronic effects, impacting target binding .

- Quinazolinone substitutions : 4-Oxo vs. 4-thioxo groups modulate hydrogen-bonding interactions with kinases .

- Propanamide linker : Adjusting chain length (C3 vs. C2) affects conformational flexibility and solubility .

Table 2 : SAR trends in analogous quinazolinone-thiazole hybrids:

| Modification | Biological Effect | Reference |

|---|---|---|

| 4-Oxo → 4-Thioxo | Increased EGFR inhibition | |

| 2-Methyl → 2-Ethyl | Reduced cytotoxicity |

Q. How should researchers resolve contradictory data in biological assays (e.g., high in vitro potency but low in vivo efficacy)?

Answer:

- Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsomes), plasma protein binding, and bioavailability .

- Formulation optimization : Use nanoemulsions or liposomes to enhance solubility and tumor penetration .

- Target validation : CRISPR/Cas9 knockout of putative targets (e.g., EGFR) to confirm mechanism .

Q. What computational methods are effective for predicting binding modes and off-target risks?

Answer:

- Molecular docking (AutoDock Vina) : Model interactions with kinase ATP-binding pockets (PDB: 1M17) .

- Molecular dynamics simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories .

- Off-target screening (SwissTargetPrediction) : Prioritize kinases, proteases, and GPCRs for experimental validation .

Q. How can synthetic byproducts or degradation products be identified and mitigated?

Answer:

- LC-MS/MS : Monitor reaction intermediates and hydrolytic degradation (e.g., amide bond cleavage in acidic conditions) .

- Forced degradation studies : Expose the compound to heat (40–60°C), light, and oxidative stress (H₂O₂) to identify labile groups .

- Stabilization strategies : Lyophilization or storage in amber vials at -20°C under argon .

Q. What statistical approaches are recommended for analyzing dose-response data in preclinical studies?

Answer:

- Nonlinear regression (GraphPad Prism) : Fit IC₅₀/EC₅₀ curves using a four-parameter logistic model .

- ANOVA with post-hoc tests : Compare treatment groups (e.g., Tukey’s test for multiple comparisons) .

- Principal component analysis (PCA) : Identify covariates influencing efficacy (e.g., tumor volume, body weight) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.